molecular formula C18H18F3N5O B10937319 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10937319
M. Wt: 377.4 g/mol
InChI Key: HUJQCPKIIRQPLY-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group. The methoxyphenyl and trifluoromethyl-substituted pyrimidine rings are then synthesized separately and coupled with the pyrazole derivative under controlled conditions. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents .

Industrial Production Methods

For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods often involve continuous flow reactors and automated systems to maintain precise reaction conditions. The use of robust catalysts and efficient purification techniques, such as chromatography and crystallization, is crucial for producing the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quaternary ammonium cations, acetylene derivatives, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl-substituted pyrimidine ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18F3N5O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5O/c1-3-26-13(7-8-23-26)11-22-17-24-15(10-16(25-17)18(19,20)21)12-5-4-6-14(9-12)27-2/h4-10H,3,11H2,1-2H3,(H,22,24,25)

InChI Key

HUJQCPKIIRQPLY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)OC

Origin of Product

United States

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